molecular formula C19H27N3O2S B4010843 (2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

Cat. No. B4010843
M. Wt: 361.5 g/mol
InChI Key: BIBONVUSAKSGTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves Mannich base formation, which is a three-component reaction involving a ketone (or aldehyde), an amine, and a compound containing an active hydrogen atom. For example, the structural and spectral analysis of a Mannich base related to the query compound, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, highlights the importance of methylene bridging between morpholine and benzothiazole units, showcasing the compound's synthesis via a complex assembly of heterocyclic fragments (Franklin et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple heterocycles that are linked together, often resulting in molecules with non-planar geometries and the ability to form various intra- and intermolecular interactions. For instance, the crystal structure analysis of related compounds reveals a significant degree of conformational diversity and the presence of stabilizing interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical reactivity and physical properties (Yıldırım et al., 2006).

Chemical Reactions and Properties

Compounds with similar structures are known to undergo various chemical reactions, including aminomethylation, which is pivotal for introducing morpholine and other amines into the molecular framework. This reaction is crucial for modifying the chemical properties of the compound, such as its solubility, reactivity, and potential biological activity (Saldabol et al., 1971).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-2-6-18-17(5-1)20-19(25-18)15-22(14-16-4-3-11-24-16)8-7-21-9-12-23-13-10-21/h3-4,11H,1-2,5-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBONVUSAKSGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN(CCN3CCOCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
(2-furylmethyl)(2-morpholin-4-ylethyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine

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